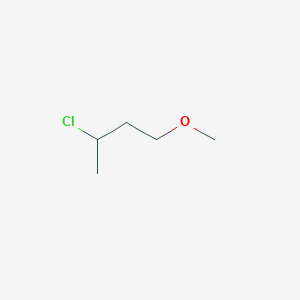

3-Chloro-1-methoxybutane

Description

3-Chloro-1-methoxybutane (C₅H₁₁ClO) is an organochlorine compound featuring a methoxy group (-OCH₃) at the terminal carbon and a chlorine substituent at the third carbon of a butane chain.

Properties

CAS No. |

3565-66-0 |

|---|---|

Molecular Formula |

C5H11ClO |

Molecular Weight |

122.59 g/mol |

IUPAC Name |

3-chloro-1-methoxybutane |

InChI |

InChI=1S/C5H11ClO/c1-5(6)3-4-7-2/h5H,3-4H2,1-2H3 |

InChI Key |

XUDUGRDTYFBMTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1-methoxybutane can be synthesized through several methods. One common method involves the reaction of 3-chlorobutanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes substitution to form the desired product.

Industrial Production Methods

In industrial settings, 3-Chloro-1-methoxybutane can be produced by the chlorination of 1-methoxybutane. This process involves the use of chlorine gas and a suitable catalyst to facilitate the substitution reaction. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-methoxybutane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.

Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form hydrocarbons.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products

Substitution: 3-Methoxy-1-butanol.

Oxidation: 3-Methoxybutanal or 3-Methoxybutanoic acid.

Reduction: Butane.

Scientific Research Applications

3-Chloro-1-methoxybutane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated ethers.

Medicine: Investigated for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-1-methoxybutane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more susceptible to nucleophilic attack. This property is exploited in various substitution reactions. The methoxy group can also participate in reactions involving electron transfer, such as oxidation and reduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Chlorobutane (CAS 109-69-3)

A simpler chlorinated alkane, 1-chlorobutane lacks the methoxy group but shares the chloroalkane backbone. Key distinctions include:

- Reactivity : The absence of the electron-donating methoxy group in 1-chlorobutane reduces its polarity, making it less reactive in nucleophilic substitutions compared to 3-Chloro-1-methoxybutane, where the methoxy group could stabilize transition states .

- Safety : 1-Chlorobutane is flammable (bp ~78°C) and requires precautions like ventilation and protective gear due to risks of respiratory irritation and central nervous system depression . In contrast, 3-Chloro-1-methoxybutane’s higher molecular weight and methoxy group likely increase its boiling point and alter toxicity.

3-Methyl-3-methoxybutanol (CAS 56539-66-3)

This compound shares the methoxy group but replaces chlorine with a hydroxyl (-OH) and methyl group. Notable differences:

- Physical Properties: 3-Methyl-3-methoxybutanol has a higher boiling point (174°C) and density (0.911 g/cm³) due to hydrogen bonding from the hydroxyl group, whereas 3-Chloro-1-methoxybutane would exhibit lower polarity and boiling point .

- Applications: The hydroxyl group in 3-Methyl-3-methoxybutanol makes it suitable as a solvent or intermediate in coatings, while 3-Chloro-1-methoxybutane’s chlorine atom could facilitate cross-coupling reactions in pharmaceutical synthesis.

Data Table: Key Properties of Compared Compounds

| Compound | CAS RN | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |

|---|---|---|---|---|---|

| 1-Chlorobutane | 109-69-3 | C₄H₉Cl | ~78 | 0.89 | Chloroalkane |

| 3-Methyl-3-methoxybutanol | 56539-66-3 | C₆H₁₄O₂ | 174 | 0.911 | Methoxy, Hydroxyl |

| 3-Chloro-1-methoxybutane | Not available | C₅H₁₁ClO | Inferred lower | Inferred ~0.9 | Methoxy, Chloro |

Research Findings and Limitations

- Reactivity Trends : Chloroalkanes like 1-Chlorobutane undergo nucleophilic substitution (e.g., SN2 reactions), while methoxy groups in ethers or alcohols enhance solubility and stabilize carbocations .

- Safety Considerations : Chlorinated compounds generally require stringent handling due to toxicity, whereas methoxy groups may reduce volatility but introduce flammability risks .

- Gaps in Data : The provided evidence lacks direct information on 3-Chloro-1-methoxybutane, necessitating extrapolation from analogs. Further experimental studies or computational modeling are required to confirm its properties.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.